molecular formula C11H13NO B6205322 4-(2,6-dimethylphenyl)azetidin-2-one CAS No. 1546339-50-7

4-(2,6-dimethylphenyl)azetidin-2-one

Cat. No.: B6205322
CAS No.: 1546339-50-7
M. Wt: 175.2
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Description

4-(2,6-Dimethylphenyl)azetidin-2-one (CAS 1546339-50-7) is a synthetically versatile azetidinone-based building block of significant interest in medicinal chemistry and drug discovery. The compound features a four-membered β-lactam (azetidin-2-one) ring fused with a 2,6-dimethylphenyl group, yielding a molecular formula of C 11 H 13 NO and a molecular weight of 175.2270 g/mol [ 1 ]. The azetidinone core is a privileged scaffold, well-known not only for its classic antibiotic activities but also for a diverse range of other pharmacological properties, including anti-inflammatory, anti-malarial, and anti-tuberculosis activities [ 7 ]. This scaffold is particularly valuable in Diversity-Oriented Synthesis (DOS) for accessing new chemical space, as azetidine-based ring systems can be further functionalized to generate a wide variety of fused, bridged, and spirocyclic ring systems [ 2 ]. Such diversified compounds are crucial for probing biological pathways and identifying new lead-like molecules. Recent research highlights the potential of novel azetidin-2-one derivatives, especially those with specific para-substituted halogen and nitro groups, demonstrating remarkable in vitro efficacy against MCF-7 breast cancer cell lines, as well as significant antimicrobial and antioxidant potential [ 9 ]. Furthermore, azetidinone derivatives have shown promise as potent inhibitors of various enzymes and have been investigated as cholesterol absorption inhibitors [ 7 ]. The structural motif of a substituted phenylazetidin-2-one provides a conformationally restricted framework that is highly useful for exploring structure-activity relationships (SAR) in the development of novel therapeutic agents [ 2 ]. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1546339-50-7

Molecular Formula

C11H13NO

Molecular Weight

175.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Acylation Step :
    2,6-Dimethylphenylamine reacts with chloroacetyl chloride in dichloromethane (DCM) or dimethylformamide (DMF) at 0–5°C. Triethylamine (TEA) is added to neutralize HCl, yielding N-(2,6-dimethylphenyl)-2-chloroacetamide.

    Key parameters:

    • Solvent polarity influences reaction rate (DMF > DCM).

    • Stoichiometric TEA ensures complete conversion.

  • Cyclization Step :
    The α-chloroamide undergoes base-mediated cyclization to form the azetidin-2-one ring. Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in tetrahydrofuran (THF) at reflux (65–70°C) drives the reaction:

    Optimization Data :

    BaseSolventTemperature (°C)Yield (%)
    K₂CO₃THF6558–62
    NaHTHF7068–72
    DBUDMF2545–50

    Higher yields with NaH correlate with stronger base strength, though excess base risks decomposition.

Staudinger Ketene-Imine Cycloaddition

The Staudinger synthesis, a classical route to β-lactams, adapts well to this compound by reacting in situ-generated ketenes with imines.

Ketene Generation and Cycloaddition

  • Ketene Precursor :
    Chloroacetyl chloride reacts with 2,6-dimethylphenylamine to form a mixed anhydride, which eliminates HCl under vacuum to generate the ketene intermediate.

  • Imine Formation :
    A Schiff base is prepared from 2,6-dimethylbenzaldehyde and ammonium acetate, though this step is optional if the ketene reacts directly with the amine.

  • Cycloaddition :
    The ketene and imine undergo [2+2] cycloaddition at −20°C to 0°C, producing the azetidin-2-one ring:

    Key Findings :

    • Low temperatures (−20°C) favor regiospecificity but require prolonged reaction times (12–24 h).

    • Yields range from 40–55%, limited by ketene stability.

Tin(II)-Mediated Enolate Cyclization

A patent by EP0213610A1 describes a stereoselective synthesis using tin(II) triflate to generate enolates, enabling asymmetric induction.

Enolate Formation and Alkylation

  • Enolate Generation :
    N-(2,6-Dimethylphenyl)-2-chloroacetamide reacts with tin(II) triflate (1.2 equiv) and N-ethylpiperidine (2.0 equiv) in THF at −78°C. The tin enolate forms within 30 minutes.

  • Electrophilic Trapping :
    The enolate reacts with methyl chloroformate or benzyl bromide at −40°C, followed by aqueous workup to yield the cyclized product.

    Performance Metrics :

    ElectrophileTemperature (°C)Yield (%)Diastereomeric Ratio
    Methyl chloroformate−406585:15
    Benzyl bromide−405878:22

    Tin(II) triflate enhances stereoselectivity by stabilizing the enolate intermediate, though cost and toxicity limit industrial use.

Microwave-Assisted Cyclization

Microwave irradiation accelerates the cyclization step, reducing reaction times from hours to minutes.

Procedure and Advantages

  • Reaction Setup :
    N-(2,6-Dimethylphenyl)-2-chloroacetamide (1.0 equiv) and K₂CO₃ (2.5 equiv) in DMF are irradiated at 120°C for 15–20 minutes.

  • Efficiency Gains :

    • Conventional vs. Microwave :

      MethodTime (min)Yield (%)
      Reflux24062
      Microwave2078

    Microwave heating improves energy transfer, minimizing side reactions like hydrolysis.

Comparative Analysis of Methods

MethodYield (%)StereoselectivityScalabilityCost
α-Chloroamide Cyclization60–72LowHighLow
Staudinger Cycloaddition40–55ModerateModerateMedium
Tin(II)-Mediated Cyclization58–65HighLowHigh
Microwave-Assisted70–78LowHighMedium

Key Takeaways :

  • Industrial Preference : α-Chloroamide cyclization balances cost and yield.

  • Stereochemical Needs : Tin(II) methods suit asymmetric synthesis despite higher costs.

  • Rapid Synthesis : Microwave irradiation offers time efficiency for high-throughput applications.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-dimethylphenyl)azetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Recent studies have highlighted the significance of azetidinone derivatives like 4-(2,6-dimethylphenyl)azetidin-2-one in developing new antimicrobial agents. The presence of a phenyl group at the C-4 position enhances hydrophobic interactions with beta-lactamases, which are enzymes that confer resistance to beta-lactam antibiotics. This structural feature contributes to the increased efficacy of these compounds against resistant bacterial strains . For instance, a series of new penicillanic acid derivatives containing azetidinone rings demonstrated improved antibacterial activity due to this synergistic effect .

2. Synthesis of Antibiotics
this compound serves as an important intermediate in the synthesis of carbapenem antibiotics. These antibiotics are known for their broad-spectrum activity against Gram-positive and Gram-negative bacteria. The compound can be synthesized through asymmetric hydroformylation processes involving transition metal complexes, which facilitate the formation of optically active intermediates essential for antibiotic development . This application underscores its role in combating antibiotic resistance by providing novel therapeutic options.

3. Antitumor Activity
Azetidinone derivatives have also been investigated for their antitumor properties. Compounds containing the azetidinone scaffold have shown potential as antimitotic agents by targeting tubulin and disrupting microtubule dynamics in cancer cells. For example, studies have demonstrated that certain substituted azetidinones exhibit antiproliferative effects in breast cancer cell lines, indicating their potential as selective estrogen receptor modulators (SERMs) and antimitotic agents . The mechanism often involves inhibition of transpeptidase enzymes critical for cell wall synthesis in bacteria and disruption of cellular processes in cancer cells.

Summary of Key Findings

Application Area Description References
Antimicrobial ActivityEnhanced efficacy against resistant bacteria due to hydrophobic interactions
Synthesis of AntibioticsIntermediate for carbapenem antibiotics via asymmetric hydroformylation
Antitumor ActivityPotential antimitotic agent targeting tubulin dynamics in cancer cells

Case Studies

Several case studies illustrate the applications of this compound:

  • Case Study on Antimicrobial Efficacy : A study screened various azetidinone derivatives against a panel of pathogens and found that those with phenyl substitutions exhibited significantly higher antibacterial activity compared to their unsubstituted counterparts. This study emphasized the importance of structural modifications in enhancing biological activity .
  • Synthesis Pathway Exploration : Research focused on optimizing the synthesis pathways for this compound revealed that specific reaction conditions could yield higher purity and yield rates, making it more viable for pharmaceutical applications .
  • Antitumor Mechanism Investigation : A detailed investigation into the mechanism of action for azetidinone-based compounds showed that they induce apoptosis in cancer cells through pathways involving microtubule destabilization. This finding supports their further development as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of 4-(2,6-dimethylphenyl)azetidin-2-one involves its interaction with specific molecular targets. The azetidinone ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial cell wall synthesis or modulation of inflammatory pathways .

Comparison with Similar Compounds

Comparison with Similar Azetidin-2-one Derivatives

Azetidin-2-one derivatives are widely studied for their versatility in drug discovery and material science. Below is a comparative analysis of 4-(2,6-dimethylphenyl)azetidin-2-one and 4-(2-aminophenoxy)azetidin-2-one (as described in ), focusing on structural features, applications, and reactivity.

Structural and Functional Differences

Substituent Effects: The 2,6-dimethylphenyl group in the target compound introduces significant steric bulk, which may reduce enzymatic degradation in vivo or hinder unwanted side reactions during synthesis. This substituent also enhances lipophilicity, favoring applications in central nervous system (CNS) drugs or hydrophobic polymers. In contrast, the 2-aminophenoxy group in 4-(2-aminophenoxy)azetidin-2-one provides hydrogen-bonding capacity and polarity, making it suitable for water-soluble drug formulations or as a linker in polymer chemistry .

Synthetic Utility: The dimethylphenyl derivative’s steric hindrance may limit its utility in reactions requiring facile ring-opening (e.g., β-lactam antibiotics). However, it could serve as a stable intermediate in multi-step syntheses. The aminophenoxy derivative’s amino group allows for straightforward derivatization (e.g., peptide coupling), enabling rapid diversification in drug discovery pipelines .

Biological Relevance: While this compound’s biological profile is undocumented in the provided evidence, analogs with aryl substituents are often explored for antimicrobial or anti-inflammatory activity. 4-(2-Aminophenoxy)azetidin-2-one has demonstrated explicit utility in developing kinase inhibitors and agrochemicals due to its balanced polarity and reactivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,6-dimethylphenyl)azetidin-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of β-lactam derivatives like this compound often involves [2+2] cycloaddition or intramolecular amidation. For example, electrophilic reagents (e.g., NaOAc in N,N-dimethylacetamide) can stabilize intermediates during ring closure . Optimization includes controlling temperature (e.g., 0–25°C) and inert atmospheres (N₂) to minimize side reactions. Reaction progress should be monitored via TLC or HPLC, with purification via column chromatography using hexane/ethyl acetate gradients. Purity validation via NMR (¹H/¹³C) and mass spectrometry is critical .

Q. How can the physical and chemical stability of this compound be assessed under varying storage conditions?

  • Methodological Answer : Stability studies should include accelerated degradation tests under stress conditions (e.g., 40°C/75% relative humidity for 6 months). Analytical techniques like HPLC-UV or LC-MS quantify degradation products. For example, β-lactam rings are prone to hydrolysis, so monitoring pH-dependent decomposition (e.g., in buffered solutions) is essential . Solid-state stability can be assessed via differential scanning calorimetry (DSC) to detect polymorphic transitions .

Q. What spectroscopic techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR : ¹H NMR identifies substituents (e.g., aromatic protons at δ 6.8–7.2 ppm for dimethylphenyl groups; β-lactam carbonyl at ~170 ppm in ¹³C NMR).
  • IR : Stretching vibrations for the β-lactam carbonyl (1750–1800 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹) confirm structure .
  • XRD : Single-crystal X-ray diffraction resolves stereochemistry and bond angles, critical for confirming azetidin-2-one ring geometry .

Advanced Research Questions

Q. How do electronic and steric effects of the 2,6-dimethylphenyl group influence the reactivity of the β-lactam ring in nucleophilic reactions?

  • Methodological Answer : The 2,6-dimethylphenyl group imposes steric hindrance, reducing nucleophilic attack on the β-lactam carbonyl. Computational studies (DFT) can model electron density distribution and activation energies. For instance, meta-substituted aryl groups decrease electrophilicity at the carbonyl carbon, as shown in related azetidin-2-one derivatives . Experimental validation involves kinetic studies with nucleophiles (e.g., amines or thiols) under controlled pH and temperature .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives across different assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent polarity, protein binding). Normalize data by:

  • Dose-response curves : Ensure consistent IC₅₀ measurements across cell lines.
  • Molecular dynamics (MD) simulations : Compare ligand-receptor binding modes in different environments (e.g., membrane-bound vs. soluble proteins) .
  • Metabolic stability assays : Evaluate cytochrome P450 interactions to rule out false negatives/positives .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced pharmacological properties?

  • Methodological Answer : Key modifications include:

  • Substituent variation : Replace dimethylphenyl with electron-withdrawing groups (e.g., nitro) to modulate β-lactam reactivity.
  • Side-chain functionalization : Introduce polar groups (e.g., hydroxyl or amine) to improve solubility, as seen in related acetamide derivatives .
  • Bioisosteric replacements : Substitute the β-lactam ring with oxazolidinone to assess activity retention. Tabulate SAR data for systematic comparison (example below):
Analog StructureModificationBioactivity (IC₅₀, nM)Solubility (mg/mL)
Parent compoundNone250 ± 150.12
Nitro-substituted-NO₂ at C4180 ± 100.08
Hydroxyl derivative-OH at C3300 ± 200.45

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